(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Description
(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 55685-58-0) is a bicyclic carboxylic acid characterized by a strained 3-oxabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₆H₈O₃, with a molecular weight of 128.13 g/mol and a purity of ≥97% . The compound’s rigid bicyclic structure and stereochemistry (1R,5S,6s) make it valuable in asymmetric synthesis and pharmaceutical research, particularly as a building block for bioactive molecules. It is typically stored at 2–8°C to maintain stability .
Properties
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRUZPDYVLRYQT-NGQZWQHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55780-88-6 | |
| Record name | rac-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the formation of the oxabicyclohexane core through cyclization reactions. One common method involves the use of a cycloaddition reaction, where a suitable diene and dienophile react under specific conditions to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which are critical for the successful formation of the oxabicyclohexane core.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO<sub>4</sub>) in aqueous medium at reflux is commonly used to produce α-keto derivatives or decarboxylated products.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Carboxylic acid oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, reflux | Oxo derivatives (e.g., ketones) |
Reduction Reactions
The bicyclic core and carboxylic acid group can be reduced using agents like lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous ether. This yields alcohol derivatives while retaining the bicyclic structure.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Carboxylic acid reduction | LiAlH<sub>4</sub>, anhydrous ether, 0–5°C | Bicyclic alcohol derivatives |
Cyclization and Ring-Opening Reactions
The strained oxabicyclohexane ring participates in cycloaddition and ring-opening reactions. Copper-catalyzed cyclization of diazo precursors is a key synthesis method for this compound. Acidic or basic conditions can induce ring-opening to form linear derivatives.
Functional Group Transformations
The carboxylic acid can be esterified or amidated. For example, treatment with thionyl chloride (SOCl<sub>2</sub>) converts it to an acyl chloride, which reacts with alcohols or amines to form esters or amides.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Esterification | SOCl<sub>2</sub>, ROH | Bicyclic esters (e.g., methyl ester) | |
| Amidation | SOCl<sub>2</sub>, RNH<sub>2</sub> | Bicyclic amides |
Stereoselective Modifications
The (1R,5S,6s) stereochemistry directs regioselectivity in reactions. For instance, catalytic hydrogenation of derivatives retains the bicyclic configuration due to steric hindrance at bridgehead positions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Hydrogenation | H<sub>2</sub>, Pd/C | Saturated bicyclic derivatives |
Key Mechanistic Insights
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Oxidation/Reduction : Electron-withdrawing effects of the carboxylic acid stabilize intermediates during redox reactions.
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Ring Strain : The oxabicyclohexane’s strain (≈30 kcal/mol) drives ring-opening under acidic/basic conditions.
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Stereochemical Control : Chiral centers influence reaction pathways, favoring products with retained bicyclic geometry .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as a scaffold for developing new antibiotics .
Case Study: Antibacterial Screening
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
This table summarizes the antibacterial activity of the compound against common pathogens.
Organic Synthesis
Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be employed in the synthesis of more complex molecules through various reactions such as ring-opening metathesis polymerization (ROMP) and other cycloaddition reactions.
Case Study: Synthesis of Complex Molecules
In a recent study, researchers utilized this compound to synthesize novel polycyclic compounds through ROMP. The reaction conditions were optimized to yield high purity and yield of the desired products .
Material Science
Polymer Applications
The compound's ability to participate in polymerization reactions makes it valuable in material science. It can be used to create biodegradable polymers with potential applications in packaging and biomedical devices.
Case Study: Biodegradable Polymer Development
Researchers reported the development of a biodegradable polymer using this compound as a monomer. The resulting polymer exhibited favorable mechanical properties and degradation rates suitable for environmental applications .
Mechanism of Action
The mechanism of action of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Detailed Structural and Functional Comparisons
Oxygen vs. Nitrogen Bridges
- 3-Oxa vs. 3-Aza Analogs :
- The target compound’s 3-oxa bridge introduces polarity and hydrogen-bonding capability, influencing solubility in polar solvents . In contrast, the 3-aza analog (e.g., (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride) replaces oxygen with nitrogen, enabling protonation and salt formation (e.g., hydrochloride), which enhances bioavailability in drug formulations .
- Biological Activity : Azabicyclo derivatives show affinity for CNS targets, such as metabotropic glutamate receptors () and SSTR4 (), whereas oxabicyclo analogs are often used as sterically constrained carboxylic acid motifs in enzyme inhibitors .
Substituent Effects
- Carboxylic Acid vs. Ester Derivatives :
- The ethyl ester derivative (CAS 81056-11-3) exhibits higher lipophilicity (logP ~1.2 vs. −0.5 for the acid), making it suitable for membrane permeability in prodrug strategies .
- Ketone-Containing Analogs : 3-Oxabicyclo[3.1.0]hexane-2,4-dione (CAS 5617-74-3) lacks the carboxylic acid but features two ketones, enabling participation in cycloaddition reactions or as a di-electrophile .
Stereochemical Considerations
- The (1R,5S,6s) configuration of the target compound is critical for its enantioselective interactions. For example, diastereomers of bicyclo[3.1.0]hexane-6-carboxylic acid () exhibit distinct reactivity in Rh-catalyzed reactions, with the major diastereomer dominating product formation (10:1 d.r.) .
Biological Activity
The compound (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 55685-58-0) is a bicyclic carboxylic acid with significant interest in biological and pharmaceutical research. Its unique structural characteristics lend it potential utility in various therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C6H8O3
- Molar Mass : 128.12592 g/mol
- Structural Characteristics : The compound features a bicyclic structure that includes an oxabicyclo framework, contributing to its reactivity and interaction with biological systems.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other bicyclic carboxylic acids known for their inhibitory effects on fatty acid synthase (FASN) and mitochondrial functions .
- Cellular Signaling Modulation : The compound may interfere with cellular signaling pathways, potentially influencing cell growth and apoptosis through modulation of reactive oxygen species (ROS) levels .
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that derivatives of oxabicyclo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promise in inhibiting tumor cell proliferation by inducing apoptosis .
- Neuroprotective Effects : Some research points to the potential neuroprotective properties of bicyclic carboxylic acids, suggesting that this compound might modulate neurotransmitter levels or protect against oxidative stress in neuronal cells .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Recent Studies
Recent literature highlights ongoing investigations into the pharmacological profiles of oxabicyclo compounds:
- A study published in 2024 explored the synthesis and biological evaluation of various oxabicyclo derivatives, indicating promising results in terms of enzyme inhibition and cytotoxicity against cancer cells .
- Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Toxicity and Safety
Safety assessments conducted on this compound indicate low toxicity profiles at therapeutic doses; however, further studies are necessary to fully elucidate its safety margin and potential side effects .
Q & A
Q. Table 1. Comparative Biological Activity of Stereoisomers
| Stereoisomer | Target (e.g., BET Bromodomains) | IC50 (nM) | Yield (%) | Reference |
|---|---|---|---|---|
| (1R,5S,6s) | BD2 | 12.3 | 89 | |
| (1S,5R,6r) | BD2 | 450 | 72 |
Q. Table 2. Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropanation | HATU, DIPEA, DMF, 0°C, 30 min | 85 | 98 |
| Fluorination | Selectfluor®, CH3CN, RT, 16 h | 78 | 95 |
| Purification | Silica (EtOAc/cyclohexane) | 89 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
